molecular formula C21H17FN6OS B2582623 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1209647-30-2

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2582623
CAS No.: 1209647-30-2
M. Wt: 420.47
InChI Key: RNYDYQBZHFPXGW-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core linked via an ethyl group to a 2-methylimidazo[1,2-a]pyridine-3-carboxamide moiety. The ethyl linker may influence steric and electronic properties, while the carboxamide group could improve solubility, a feature shared with compounds such as 3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N,N-diethylbenzamide (cpd S9) .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6OS/c1-13-18(27-11-5-4-8-17(27)24-13)20(29)23-10-9-14-12-30-21-25-19(26-28(14)21)15-6-2-3-7-16(15)22/h2-8,11-12H,9-10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYDYQBZHFPXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound: Combines thiazolo[3,2-b][1,2,4]triazole and imidazo[1,2-a]pyridine cores.
  • Capmatinib (1) : Features an imidazo[1,2-b][1,2,4]triazine core, which shares electronic similarities with triazole systems but offers distinct hydrogen-bonding capabilities due to the triazine nitrogen .
  • Compound 2a () : Contains an imidazo[1,2-a]pyrimidine core, differing in ring size (pyrimidine vs. pyridine), which may alter binding specificity .

Substituent Analysis

Compound Key Substituents Impact on Properties
Target Compound 2-fluorophenyl, ethyl linker, 2-methylimidazo-carboxamide Fluorine enhances metabolic stability; carboxamide improves solubility .
Capmatinib (1) 2-fluoro, quinolin-6-ylmethyl Fluorine and quinoline enhance target affinity and blood-brain barrier penetration .
Cpd S9 () 4-chlorophenyl, N,N-diethylbenzamide Chlorine increases lipophilicity; diethylamide may reduce metabolic clearance .
Compound 2d () Nitrophenyl, cyano, tetrahydroimidazo-pyridine Nitro group introduces polarity; saturated ring reduces planarity, affecting binding .

Pharmacological and ADME Considerations

  • Target Compound: The fluorine substituent and carboxamide group suggest balanced lipophilicity and solubility, critical for oral bioavailability.
  • Capmatinib (1) : Approved for METex14-mutated NSCLC, highlighting the therapeutic relevance of fluorine and heterocyclic cores in kinase inhibition .
  • Cpd S9 () : The diethylamide substituent may prolong half-life but reduce CNS penetration compared to the target compound’s methyl group .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Target ADME Notes
Target Compound Thiazolo-triazole + imidazo-pyridine 2-fluorophenyl, ethyl, methyl carboxamide ~480 (estimated) Inferred kinase Enhanced stability (F), solubility
Capmatinib (1) Imidazo-triazine 2-fluoro, quinolinylmethyl 412.43 c-Met Oral bioavailability, CNS penetration
Cpd S9 Imidazo-pyridine 4-chlorophenyl, diethyl benzamide 434.3 (calculated) Unknown High lipophilicity
Compound 2d Tetrahydroimidazo-pyridine 4-nitrophenyl, cyano 545.5 Unknown Polar nitro group, reduced planarity

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